molecular formula C16H15N3O2 B1244723 N-[(E)-furan-2-ylmethylideneamino]-8-methoxy-2-methylquinolin-4-amine

N-[(E)-furan-2-ylmethylideneamino]-8-methoxy-2-methylquinolin-4-amine

Cat. No. B1244723
M. Wt: 281.31 g/mol
InChI Key: UIDRWIIEELIULI-LICLKQGHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-furanylmethylideneamino)-8-methoxy-2-methyl-4-quinolinamine is a member of quinolines.

Scientific Research Applications

Heterocyclic Quinones Research

  • Research has explored the synthesis of heterocyclic compounds related to quinones. For instance, oxidation of 4-substituted 2-phenyl-6-hydroxyquinazolines led to the formation of compounds that further underwent acid hydrolysis to form diquinazolino[6,5-d:8′,7′-b]furan-7,8-quinones (Karpova & Tsizin, 1973).

Synthesis and Structural Studies

  • The synthesis of derivatives involving quinoline structures, like N-[(furan-2-yl-methyl)- N-(phenyl(quinolin-3-yl)methyl] acetamides, has been achieved. These compounds have been characterized using techniques like X-ray diffraction and spectroscopy (Bai et al., 2011).

Bioreductively Activated Pro-Drug Systems

  • The potential of furanylmethyl groups in pro-drug systems has been studied. These derivatives, upon bioreductive activation, can release therapeutic drugs, indicating their potential in targeted drug delivery for conditions like hypoxic solid tumors (Berry et al., 1997).

Antituberculosis Activity

  • Certain quinoline derivatives have been synthesized and evaluated for their anti-tuberculosis activity. The structural optimization and synthesis processes for these compounds have been comprehensively studied (Bai et al., 2011).

Pharmacological Potential

  • Investigations into the pharmacological activities of compounds containing furan and quinoline moieties have been conducted. These studies often focus on activities like antibacterial, antifungal, and anticancer properties (Thomas et al., 2010).

Anticancer Research

  • Research on quinoline derivatives has shown promising results in anticancer applications. For instance, certain compounds have demonstrated efficacy in inducing apoptosis in cancer cell models and have been studied for their potential as anticancer agents (Sirisoma et al., 2009).

Anti-Inflammatory and Analgesic Activity

  • Furochromone pyrimidine derivatives have been synthesized and evaluated for their anti-inflammatory and analgesic activities. This indicates the potential therapeutic application of these compounds in managing pain and inflammation (Abu‐Hashem & Youssef, 2011).

Structural Analyses and Synthesis

properties

Molecular Formula

C16H15N3O2

Molecular Weight

281.31 g/mol

IUPAC Name

N-[(E)-furan-2-ylmethylideneamino]-8-methoxy-2-methylquinolin-4-amine

InChI

InChI=1S/C16H15N3O2/c1-11-9-14(19-17-10-12-5-4-8-21-12)13-6-3-7-15(20-2)16(13)18-11/h3-10H,1-2H3,(H,18,19)/b17-10+

InChI Key

UIDRWIIEELIULI-LICLKQGHSA-N

Isomeric SMILES

CC1=CC(=C2C=CC=C(C2=N1)OC)N/N=C/C3=CC=CO3

SMILES

CC1=CC(=C2C=CC=C(C2=N1)OC)NN=CC3=CC=CO3

Canonical SMILES

CC1=CC(=C2C=CC=C(C2=N1)OC)NN=CC3=CC=CO3

solubility

37.2 [ug/mL]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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